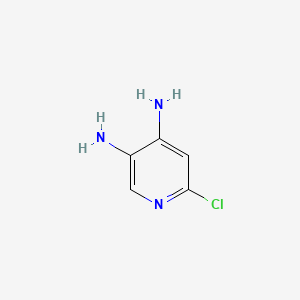

6-Chloro-3,4-pyridinediamine

描述

6-Chloro-3,4-pyridinediamine (CAS 89182-17-2) is a pyridine derivative with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom at position 6 and amino (-NH₂) groups at positions 3 and 4. This compound is exclusively used for research purposes, with a purity >98%, and is stored at 2–8°C under避光 conditions. Its solubility in dimethyl sulfoxide (DMSO) facilitates its application in experimental workflows, though stability varies with temperature: 6 months at -80°C and 1 month at -20°C .

Structure

3D Structure

属性

IUPAC Name |

6-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXBXNATIHDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920468 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9030-21-1, 89182-17-2 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylase, purine nucleoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrogenation in Autoclave

Another approach involves hydrogenating a precursor compound in an autoclave setup:

Use of Solid Acid Catalysts

Recent studies have indicated that using solid acid catalysts can enhance yields and reduce reaction times:

- Reactions involving primary amines with 2-chloro-3-nitropyridine in the presence of solid acids can yield significant amounts of N-substituted products in shorter durations (around 2 hours at elevated temperatures).

化学反应分析

Types of Reactions

6-Chloro-3,4-pyridinediamine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas and Raney nickel catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Reduction: Derivatives with altered amino groups.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Oxidation: Nitro derivatives or other oxidized forms of the compound.

科学研究应用

Chemistry

6-Chloro-3,4-pyridinediamine serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, including reduction, substitution, and oxidation, makes it valuable in developing new materials and pharmaceuticals.

Biology

Research has focused on its potential as an enzyme inhibitor , particularly against protein kinases. It has shown promise in altering cell signaling pathways, which could lead to applications in cancer therapy.

Medicine

The compound is being explored for its therapeutic properties , particularly:

- Anti-cancer effects: Studies indicate cytotoxicity against various cancer cell lines.

- Anti-inflammatory properties: Its mechanism suggests potential use in treating inflammatory diseases.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Salmonella typhimurium | 64 |

These results indicate varying levels of antimicrobial activity, suggesting its potential as a therapeutic agent for infections.

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines. The IC50 values are presented in the following table:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

| A549 (Lung cancer) | 20 |

These findings support the compound's potential use in cancer treatment by inducing apoptosis or inhibiting cell proliferation.

Case Studies

1. Antimicrobial Efficacy Study:

A research team evaluated various pyridine derivatives, including this compound, against multi-drug resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics due to its unique structure and activity profile.

2. Cancer Cell Line Study:

Another study focused on the effects of this compound on apoptosis in HeLa cells. Results indicated that treatment with the compound increased levels of apoptotic markers such as caspase activation and PARP cleavage, demonstrating its role in inducing programmed cell death in cancer cells .

作用机制

The mechanism of action of 6-Chloro-3,4-pyridinediamine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 6-Chloro-3,4-pyridinediamine and analogous pyridine/pyrimidine derivatives:

Key Comparative Analysis

Positional Isomerism: this compound vs. 6-Chloropyridine-2,3-diamine

Both compounds share the molecular formula C₅H₆ClN₃ but differ in amino group positions (C3/C4 vs. C2/C3). This positional variance influences electronic distribution:

- This compound has amino groups at C3 and C4, creating a conjugated electron-donating effect that enhances nucleophilicity, making it suitable for coupling reactions .

- 6-Chloropyridine-2,3-diamine (CAS 40851-95-4) may exhibit reduced stability in acidic conditions due to steric hindrance near the chlorine atom .

Functional Group Impact: Nitro vs. Amino Groups

2-Chloro-5-nitropyridin-4-amine (CAS 2604-39-9) features a nitro (-NO₂) group at C5, which is strongly electron-withdrawing. Compared to the amino groups in the target compound, this nitro substituent:

- Lowers basicity of the pyridine ring.

- Serves as a precursor for reduced derivatives (e.g., amines via catalytic hydrogenation) .

Heterocycle Variations: Pyridine vs. Pyrimidine

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) replaces the pyridine ring with a pyrimidine structure (two nitrogen atoms). However, its lower molecular weight (130.53 g/mol) and reduced steric bulk limit its utility in metal-catalyzed reactions compared to the target compound .

Electron-Withdrawing Groups: Cyano vs. Amino

4-Chloropyridine-2,6-dicarbonitrile (CAS 55306-66-6) substitutes amino groups with cyano (-CN) groups. These electron-withdrawing substituents:

- Increase electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution.

- Reduce solubility in polar solvents due to decreased hydrogen-bonding capacity .

Pharmaceutical Derivatives: Hydrochlorothiazide

Hydrochlorothiazide (CAS 58-93-5) incorporates a benzothiadiazine ring with sulfonamide and chloro groups. Its complex structure (C₇H₈ClN₃O₄S₂ ) enables diuretic activity, contrasting with the research-focused applications of this compound. The sulfonamide group enhances binding to carbonic anhydrase, a mechanism absent in simpler pyridinediamines .

生物活性

6-Chloro-3,4-pyridinediamine is an organic compound characterized by a pyridine ring with a chlorine atom at the 6th position and amino groups at the 3rd and 4th positions. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C₅H₆ClN₃, with a molecular weight of 143.57 g/mol.

The compound undergoes several types of chemical reactions:

- Reduction : Can be reduced to form different derivatives.

- Substitution : The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

- Oxidation : The amino groups can be oxidized to form nitro or other oxidized derivatives.

These reactions make this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes. It functions as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to significant changes in various biochemical pathways and cellular functions.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. The chlorinated structure may enhance binding affinity to bacterial enzymes or receptors, potentially inhibiting their function .

Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects by interfering with cancer cell proliferation pathways. It has been investigated for its potential role as a biochemical probe to study enzyme functions related to cancer biology.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2,6-Dichloropyridine-3,4-diamine | 0.89 | Contains two chlorine atoms; potential for enhanced reactivity. |

| 6-Chloro-4-methylpyridin-3-amine | 0.77 | Methyl substitution at position 4; alters solubility and reactivity. |

| 6-Chloro-5-methylpyridin-3-amine | 0.76 | Methyl substitution at position 5; may exhibit different biological properties. |

| 6-Chloro-1H-imidazo[4,5-c]pyridine | 0.75 | Incorporates an imidazole ring; could enhance pharmacological activity. |

This table highlights the unique structural features of this compound compared to its analogs and underscores its potential applications in drug design and development.

Case Studies and Research Findings

Research on the biological activity of this compound is ongoing. For instance:

- A study published in Acta Microbiologica Bulgarica indicated that chlorinated pyridine derivatives demonstrate significant antimicrobial activity against various pathogens .

- Another investigation focused on the compound's potential as an enzyme inhibitor in cancer pathways, suggesting that further exploration could lead to new therapeutic options for cancer treatment .

常见问题

Advanced Research Question

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., chloro group at C6 is susceptible to substitution).

- Molecular Docking : Screen interactions with biological targets (e.g., kinase ATP-binding pockets).

- ADMET Prediction : Assess solubility (LogP ~1.2) and metabolic stability (CYP450 interactions). Tools like Gaussian, AutoDock, and SwissADME are widely used .

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts.

- Tautomerism : Amine protons may exchange rapidly, broadening signals. Use low-temperature NMR (−40°C) to resolve splitting.

- Isotopic Clusters : Confirm chlorine’s isotopic pattern in MS (³⁵Cl:³⁷Cl ≈ 3:1). Cross-validate with high-resolution FT-ICR-MS .

What are the applications of this compound in heterocyclic chemistry?

Basic Research Question

The compound serves as a versatile intermediate for:

- Pyrido[3,4-d]pyrimidines : Via cyclocondensation with ketones or aldehydes.

- Kinase Inhibitors : Functionalization at C6 with aryl/heteroaryl groups enhances target binding.

- Metal Complexation : Amines act as ligands for catalytic Cu or Pd centers .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).

- Waste Disposal : Segregate halogenated waste for incineration. Refer to SDS guidelines for neutralization (e.g., dilute acetic acid for spills) .

How can researchers scale up this compound synthesis without compromising purity?

Advanced Research Question

Process Considerations :

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic amination steps.

- Crystallization Optimization : Use anti-solvents (e.g., water) to enhance yield (reported >80% at 10 g scale).

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

What are the challenges in regioselective functionalization of this compound?

Advanced Research Question

Competing reactivity at C2 vs. C6 positions requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。